molecular formula C15H17ClN2O2S B2767749 Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxylate CAS No. 215657-91-3

Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxylate

Cat. No. B2767749
CAS RN: 215657-91-3
M. Wt: 324.82
InChI Key: BFCPBUKDZKEQET-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxylate, commonly known as BTCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTCP belongs to the class of compounds known as piperidine carboxylates, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of BTCP is not fully understood, but it is believed to act as a dopamine D1 receptor agonist. This activity may be responsible for its therapeutic effects in Parkinson's disease and schizophrenia. Additionally, BTCP has been shown to exhibit some affinity for other neurotransmitter receptors, including serotonin receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
BTCP has been shown to exhibit a range of interesting biochemical and physiological effects, including the ability to increase dopamine release in the brain. Additionally, BTCP has been shown to exhibit some antipsychotic activity, which suggests that it may be useful in the treatment of schizophrenia. Other potential effects of BTCP include the ability to improve cognitive function and memory, although more research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

One advantage of using BTCP in lab experiments is that it is a well-studied compound with a known mechanism of action. Additionally, BTCP is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one limitation of using BTCP in lab experiments is that it may not accurately reflect the effects of other dopamine D1 receptor agonists or antipsychotic drugs, which may have different chemical structures and mechanisms of action.

Future Directions

There are many potential future directions for research on BTCP. One area of interest is the development of more potent and selective dopamine D1 receptor agonists based on the structure of BTCP. Additionally, more research is needed to fully understand the biochemical and physiological effects of BTCP, particularly with regard to its potential therapeutic applications in Parkinson's disease and schizophrenia. Finally, more research is needed to fully understand the potential advantages and limitations of using BTCP in lab experiments, particularly with regard to its ability to accurately reflect the effects of other dopamine D1 receptor agonists and antipsychotic drugs.

Synthesis Methods

The synthesis of BTCP involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with ethyl 4-piperidinecarboxylate in the presence of a base. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization from a suitable solvent. The yield of BTCP is typically in the range of 50-70%, depending on the specific reaction conditions used.

Scientific Research Applications

BTCP has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In animal models, BTCP has been shown to exhibit dopamine D1 receptor agonist activity, which suggests that it may be useful in the treatment of Parkinson's disease. Additionally, BTCP has been shown to exhibit antipsychotic activity in animal models of schizophrenia, which suggests that it may be useful in the treatment of this disorder as well.

properties

IUPAC Name

ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-2-20-14(19)10-5-7-18(8-6-10)15-17-12-4-3-11(16)9-13(12)21-15/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCPBUKDZKEQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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